2-(4-氨基-2-甲基苯基)乙酸

描述

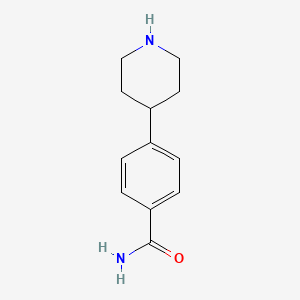

2-(4-Amino-2-methylphenyl)acetic acid is a chemical compound that belongs to the class of organic compounds known as amino acids, which are characterized by the presence of both an amine group and a carboxylic acid group. While the provided papers do not directly discuss 2-(4-Amino-2-methylphenyl)acetic acid, they do provide insights into related compounds that can help infer some of its properties and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amines with carboxylic acids or their derivatives. For example, the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts involves the interaction of the corresponding acids with various bases and salts in alcoholic or aqueous media . Similarly, the synthesis of N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides is achieved by reacting aminophenols with an acetyl chloride derivative . These methods could potentially be adapted for the synthesis of 2-(4-Amino-2-methylphenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(4-Amino-2-methylphenyl)acetic acid has been determined using techniques such as X-ray crystallography, which provides detailed information about the geometrical parameters of the molecules . The molecular electrostatic potential map, which can be obtained by DFT methods, is useful for understanding the charge distribution within the molecule .

Chemical Reactions Analysis

The reactivity of amino acids and their derivatives can be quite diverse. For instance, the oxidation of 2-amino-4-methylphenol leads to a variety of products, including benzoquinonimine and phenoxazinone derivatives . This suggests that the amino group in 2-(4-Amino-2-methylphenyl)acetic acid could also undergo electrophilic substitution reactions. Additionally, the presence of the carboxylic acid group allows for the formation of amides, esters, and other derivatives under suitable conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives can be inferred from spectroscopic data such as FT-IR, NMR, and mass spectrometry. For example, the NH stretching frequency observed in the IR spectrum can indicate the strength of the NH bond . The first hyperpolarizability and infrared intensities reported for related compounds provide insights into their non-linear optical properties . The stability of these molecules can be analyzed using NBO analysis, which assesses hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis is crucial for understanding the electronic properties and charge transfer within the molecule .

科学研究应用

合成和材料科学

复杂分子的合成:2-(4-氨基-2-甲基苯基)乙酸用于合成各种复杂分子。例如,其衍生物已被合成用于潜在的生物活性,如生产具有潜在生物活性的取代甲胺和乙酸(Beaton et al., 1976)。

化学结构分析:这种化合物在化学结构表征中也很重要。刘英祥(2007年)专注于合成2-(4-氨基-2-甲基苯基)乙酸的衍生物,并使用各种技术对其结构进行表征,突出了该化合物在结构分析中的实用性(Liu Ying-xiang, 2007)。

金属络合物形成:氨基酸[1-(氨甲基)环己基]乙酸,是2-(4-氨基-2-甲基苯基)乙酸的血缘,已被用于与金属离子形成席夫碱配合物。这些络合物在抗氧化剂和黄嘌呤氧化酶抑制研究中有应用(Ikram et al., 2015)。

药理学研究

- 药物合成和改进:2-(4-氨基-2-甲基苯基)乙酸的衍生物参与合成和改进药物。例如,其衍生物被用于改进硫酸氯吡格雷的合成方法,这是一种用于预防血栓的药物(Hu Jia-peng, 2012)。

生物技术和生物化学

酶学研究和应用:一些研究已经对涉及2-(4-氨基-2-甲基苯基)乙酸衍生物的氧化过程进行了研究。例如,在酸性介质中研究了相关化合物2-氨基-4-甲基苯酚的氧化过程,这可以提供关于酶过程和潜在生物技术应用的见解(Bolognese et al., 1989)。

抗菌研究:已合成2-(4-氨基-2-甲基苯基)乙酸的衍生物,并对其抗菌性能进行了测试,特别是针对结核分枝杆菌(Ali & Shaharyar, 2007)。

营养和农业科学

- 农业中的氨基酸生物合成:在农业和营养领域,涉及混合瘤胃培养的研究表明相关化合物参与氨基酸生物合成,这对于了解动物营养和饲料效率至关重要(Sauer et al., 1975)。

安全和危害

When handling “2-(4-Amino-2-methylphenyl)acetic acid”, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-(4-amino-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVBPRWILXOHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-2-methylphenyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)

![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)

![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarbohydrazide](/img/structure/B1288143.png)